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Compound of Interest

Compound Name: 5-Chloro-7-azaindole

Cat. No.: B1358554 Get Quote

CAS Number: 866546-07-8 Synonyms: 5-chloro-1H-pyrrolo[2,3-b]pyridine

This technical guide provides an in-depth overview of 5-Chloro-7-azaindole, a pivotal

heterocyclic building block in medicinal chemistry and drug discovery. It is particularly valuable

for researchers, scientists, and professionals involved in the development of novel

therapeutics, especially kinase inhibitors. This document consolidates key physicochemical

properties, spectroscopic data, synthesis methodologies, and significant applications,

presenting them in a structured and accessible format.

Physicochemical and Spectroscopic Properties
5-Chloro-7-azaindole is a halogenated heterocyclic organic compound.[1] At room

temperature, it typically exists as a white to off-white or light yellow crystalline powder.[1][2]

Table 1: Physicochemical Properties of 5-Chloro-7-
azaindole
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Property Value Source(s)

Molecular Formula C₇H₅ClN₂ [3]

Molecular Weight 152.58 g/mol [3]

Appearance
White to off-white/light yellow

crystalline powder
[1][2]

Melting Point 161-162 °C [4]

Solubility

Sparingly soluble in water.

Soluble in DMSO (100 mg/mL

with sonication).

[1][3]

Storage Conditions

Store in a cool, dry place. For

long-term storage, -20°C for up

to 3 years (powder) or in

solvent at -80°C for up to 2

years is recommended.

[3]

Spectroscopic Data
Detailed experimental spectroscopic data for the parent 5-Chloro-7-azaindole is not readily

available in the public domain. However, extensive analysis of its vibrational spectra (FT-IR and

FT-Raman) has been conducted and supported by Density Functional Theory (DFT)

calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman):

A comprehensive study has characterized the vibrational spectra of 5-Chloro-7-azaindole
(5Cl7AI). The FT-IR and FT-Raman spectra show characteristic bands for the N-H stretching

region, which are influenced by intermolecular N–H···N hydrogen bonding, leading to the

formation of nearly linear dimers in the solid state. These hydrogen bonds result in broad, red-

shifted bands in the 3300–2500 cm⁻¹ region of the IR spectrum.

Note: For detailed vibrational mode assignments, researchers are directed to the

comprehensive study by Mucha et al. (2024).
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Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

While specific experimental ¹H NMR, ¹³C NMR, and MS spectra for 5-Chloro-7-azaindole are

not available in the cited literature, data for closely related derivatives are accessible. For

instance, the ¹H NMR spectrum of the unchlorinated parent compound, 7-azaindole, shows

characteristic signals for the pyrrole and pyridine protons. It is expected that in 5-Chloro-7-
azaindole, the proton at the C6 position would be absent, and the electronic environment of

the remaining aromatic protons would be shifted due to the electron-withdrawing effect of the

chlorine atom. Similarly, the mass spectrum is expected to show a characteristic isotopic

pattern for a monochlorinated compound, with the molecular ion peak (M+) at m/z 152 and an

(M+2)+ peak at m/z 154 with a relative intensity of approximately one-third of the M+ peak.

Synthesis of 5-Chloro-7-azaindole
Two primary synthetic routes for 5-Chloro-7-azaindole have been reported: a multi-step

synthesis from substituted pyridines and the Fischer indole synthesis.

Multi-Step Synthesis from 2-Amino-5-chloropyridine
This pathway involves the construction of the pyrrole ring onto the pyridine core. A general

representation of this synthetic strategy is outlined below.

2-Amino-5-chloropyridine 5-Chloro-3-iodo-2-aminopyridineIodination Alkynyl-aminopyridine IntermediateSonogashira Coupling 5-Chloro-7-azaindoleCyclization

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of 5-Chloro-7-azaindole from 2-Amino-5-

chloropyridine.

Experimental Protocol (Generalized):

A detailed, step-by-step protocol is outlined in a Chinese patent (CN106279156A), which

involves a multi-step sequence starting from 2-amino-3-picoline, proceeding through N-

protection, lithiation, cyclization to form the 7-azaindole core, followed by hydrogenation,

chlorination, and dehydrogenation.[5] A more direct, though less detailed in the available

literature, approach starts from 2-amino-5-chloropyridine.
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Step 1: Iodination of 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine is treated with an

iodinating agent, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-

toluenesulfonic acid, or with iodine and silver sulfate, to introduce an iodine atom at the 3-

position of the pyridine ring, yielding 5-chloro-3-iodo-2-aminopyridine.[3][6]

Step 2: Sonogashira Coupling The resulting 5-chloro-3-iodo-2-aminopyridine is then subjected

to a Sonogashira cross-coupling reaction with a protected alkyne, such as

trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a

copper co-catalyst.[7]

Step 3: Cyclization The alkynyl-aminopyridine intermediate undergoes cyclization to form the 7-

azaindole ring. This is often achieved by removing the silyl protecting group (e.g., with a

fluoride source) and then inducing cyclization under basic conditions (e.g., using DABCO).[7]

Fischer Indole Synthesis
The Fischer indole synthesis provides a more direct route to the azaindole core. This method

involves the reaction of a substituted hydrazine with a ketone or aldehyde under acidic

conditions.[5][8]

5-Chloropyridin-2-yl)hydrazine

Hydrazone Intermediate

Ketone/Aldehyde

5-Chloro-7-azaindole

Acid-catalyzed cyclization
(e.g., Polyphosphoric acid)
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Figure 2: General workflow for the Fischer indole synthesis of 5-Chloro-7-azaindole.

Experimental Protocol (Generalized):

A simple and effective method for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-
7-azaindoles utilizes the Fischer reaction in polyphosphoric acid (PPA).[5]
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Step 1: Hydrazone Formation (5-Chloropyridin-2-yl)hydrazine is condensed with an appropriate

ketone or aldehyde to form the corresponding hydrazone. This reaction is typically carried out

under conditions that facilitate the removal of water.[9]

Step 2: Acid-Catalyzed Cyclization The isolated hydrazone is then treated with a strong acid,

such as polyphosphoric acid, at elevated temperatures to induce a[5][5]-sigmatropic

rearrangement followed by cyclization and elimination of ammonia to afford the 5-Chloro-7-
azaindole product.[5][9]

Applications in Drug Discovery
5-Chloro-7-azaindole is a highly valued scaffold in medicinal chemistry, primarily due to its

role as a bioisostere of indole and its utility in the synthesis of kinase inhibitors.[10][11] The

nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often crucial

for binding to the hinge region of kinase ATP-binding sites.[12]

Kinase Inhibitor Synthesis
Derivatives of 5-Chloro-7-azaindole have been extensively used to develop potent and

selective inhibitors of several kinases, including Aurora kinases and Cell Division Cycle 7

(Cdc7) kinase, both of which are important targets in oncology.[7][13]

Aurora Kinase Inhibitors:

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is linked to

various cancers.[14] 5-Chloro-7-azaindole serves as a core structure for the synthesis of

Aurora kinase inhibitors.[7] The synthesis often involves functionalization at the C2 and C3

positions of the azaindole ring to achieve desired potency and selectivity.[3][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_754214-42-1_1HNMR.htm
https://www.researchgate.net/publication/315074259_Synthesis_of_5-chloro-7-azaindoles_by_Fischer_reaction
https://www.researchgate.net/publication/315074259_Synthesis_of_5-chloro-7-azaindoles_by_Fischer_reaction
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://www.researchgate.net/publication/315074259_Synthesis_of_5-chloro-7-azaindoles_by_Fischer_reaction
https://m.chemicalbook.com/SpectrumEN_754214-42-1_1HNMR.htm
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://www.researchgate.net/publication/269180740_The_Azaindole_Framework_in_the_Design_of_Kinase_Inhibitors
https://crescentchemical.com/products/5-chloro-1h-pyrrolo-2-3-c-pyridine
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027468/
https://m.chemicalbook.com/SpectrumEN_1190321-59-5_1HNMR.htm
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3848336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271083/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitotic Events

Centrosome Maturation Spindle Assembly Chromosome Segregation Cytokinesis

Aurora A Aurora B

5-Chloro-7-azaindole
Derivative

Inhibition Inhibition

Click to download full resolution via product page

Figure 3: Simplified signaling pathway of Aurora kinases and the inhibitory action of 5-Chloro-
7-azaindole derivatives.

Cdc7 Kinase Inhibitors:

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.

[13] Its inhibition is a promising strategy for cancer therapy. 5-Chloro-7-azaindole has been

used as a scaffold to develop potent and selective Cdc7 inhibitors.[13][15]
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Figure 4: Simplified signaling pathway of Cdc7 kinase and the inhibitory action of 5-Chloro-7-
azaindole derivatives.

Safety Information
As with any chemical reagent, 5-Chloro-7-azaindole should be handled with appropriate

safety precautions in a well-ventilated area, and personal protective equipment should be worn.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the

supplier.

Conclusion
5-Chloro-7-azaindole is a versatile and valuable building block for the synthesis of biologically

active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its unique

electronic and structural properties make it an attractive scaffold for medicinal chemists. This
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guide provides a foundational understanding of its properties, synthesis, and applications to aid

researchers in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Chloro-7-azaindole: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358554#5-chloro-7-azaindole-cas-number-866546-
07-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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